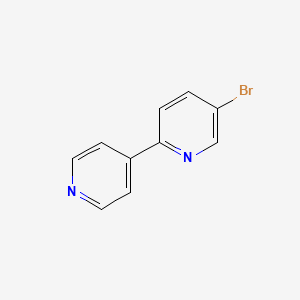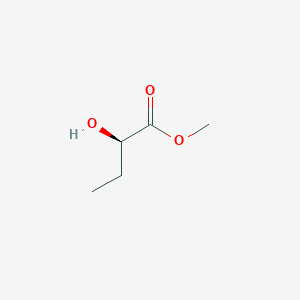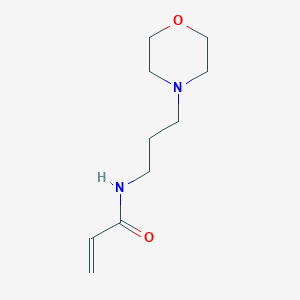![molecular formula C12H11NO2 B1600910 1-Azatricyclo[6.4.1.0<sup>4,13</sup>]tridéca-4(13),5,7-triène-9,12-dione CAS No. 73356-94-2](/img/new.no-structure.jpg)
1-Azatricyclo[6.4.1.04,13]tridéca-4(13),5,7-triène-9,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azatricyclo[641. This compound is characterized by its complex structure, which includes multiple rings and multiple bonds.
Applications De Recherche Scientifique
1-Azatricyclo[641
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Research is ongoing to evaluate its therapeutic potential, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound's unique properties make it suitable for use in materials science and as a catalyst in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions, often requiring the use of catalysts to facilitate the formation of the desired ring structures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can lead to the formation of alcohols or amines.
Mécanisme D'action
The mechanism by which 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microbial cells. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione is unique due to its complex structure and diverse reactivity. Similar compounds include other heterocyclic compounds with multiple rings and multiple bonds, such as:
Tetracycline: A well-known antibiotic with a similar ring structure.
Quinoline: A compound used in the synthesis of various pharmaceuticals and dyes.
Isoquinoline: Another heterocyclic compound with applications in medicine and industry.
These compounds share some structural similarities but differ in their specific chemical properties and applications.
Propriétés
Numéro CAS |
73356-94-2 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
1-azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione |
InChI |
InChI=1S/C12H11NO2/c14-10-4-5-11(15)13-7-6-8-2-1-3-9(10)12(8)13/h1-3H,4-7H2 |
Clé InChI |
HUZRDLIPCFTNIF-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N2CCC3=C2C(=CC=C3)C1=O |
SMILES canonique |
C1CC(=O)N2CCC3=C2C(=CC=C3)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



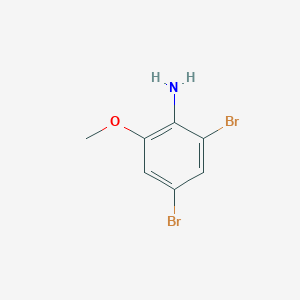
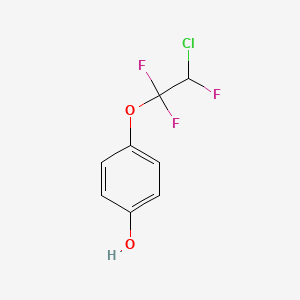
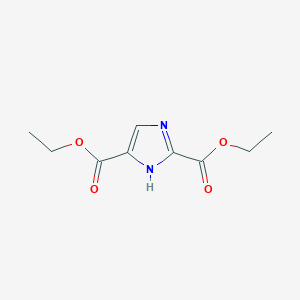
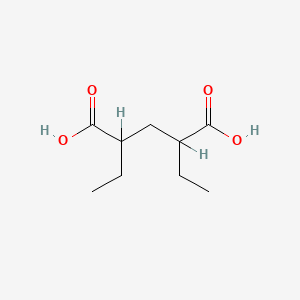
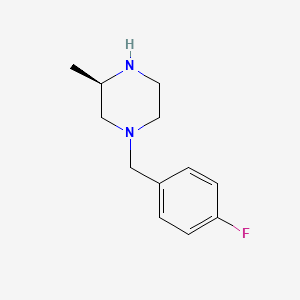
![(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600838.png)
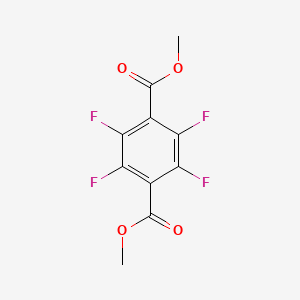
![2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B1600840.png)

